molecular formula C15H8ClF6NO2 B5412668 N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B5412668
M. Wt: 383.67 g/mol
InChI Key: XFHOIJQQRNEOEG-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzamide structure

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the chlorodifluoromethoxy intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.

    Introduction of the fluorophenyl group: The next step involves the substitution reaction where the fluorophenyl group is introduced to the intermediate compound.

    Formation of the benzamide structure: The final step involves the reaction of the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions where halogen atoms are present.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)benzamide: This compound lacks the chlorodifluoromethoxy and trifluoromethyl groups, making it less chemically stable and less versatile in its applications.

    4-(Trifluoromethyl)benzamidoxime: This compound has a similar trifluoromethyl group but differs in its overall structure and reactivity.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]-2-fluorophenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6NO2/c16-15(21,22)25-10-5-6-12(11(17)7-10)23-13(24)8-1-3-9(4-2-8)14(18,19)20/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHOIJQQRNEOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)OC(F)(F)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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